N-Desethyl 3-Bromo Lidocaine

Beschreibung

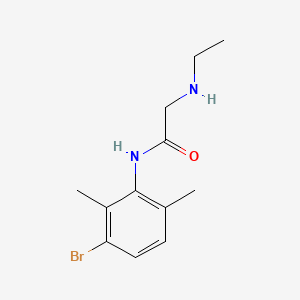

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGWAJFVCUMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC(=C1C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Desethyl 3-Bromo Lidocaine" chemical properties and structure

Abstract

This technical guide provides a detailed examination of N-Desethyl 3-Bromo Lidocaine, a close structural analog of the widely used local anesthetic, lidocaine. While not as extensively studied as its parent compound, N-Desethyl 3-Bromo Lidocaine holds significance as a potential metabolite, impurity, or synthetic intermediate in the development of novel pharmacologically active agents. This document synthesizes available data and established chemical principles to elucidate its chemical properties, structure, and plausible synthetic and analytical methodologies. It is intended for an audience of researchers, scientists, and professionals in drug development and analytical chemistry who require a foundational understanding of this compound.

Introduction: Contextualizing a Lidocaine Analog

Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy for decades, has spurred extensive research into its metabolic pathways and the synthesis of its derivatives.[1] Understanding the properties of its analogs is crucial for several reasons:

-

Impurity Profiling: The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are mandated by regulatory bodies to ensure safety and efficacy.[2] Analogs like N-Desethyl 3-Bromo Lidocaine can potentially arise as byproducts in the synthesis of brominated lidocaine derivatives or as degradation products.

-

Metabolic Studies: The in-vivo metabolism of lidocaine involves N-dealkylation, making N-desethyl lidocaine a known metabolite.[3] The bromo-substituted variant could be relevant in the study of metabolic pathways for brominated lidocaine analogs.

-

Drug Discovery: The modification of the lidocaine scaffold is a common strategy in the quest for new therapeutic agents with altered potency, duration of action, or side-effect profiles.[4] The introduction of a bromine atom and the removal of an N-ethyl group can significantly impact the molecule's lipophilicity and receptor-binding characteristics.

This guide will provide a detailed overview of the known and predicted characteristics of N-Desethyl 3-Bromo Lidocaine, offering a valuable resource for its synthesis, identification, and further investigation.

Chemical Identity and Physicochemical Properties

The fundamental identity of N-Desethyl 3-Bromo Lidocaine is established by its chemical structure and nomenclature.

Chemical Structure

The molecular structure of N-Desethyl 3-Bromo Lidocaine is depicted below. It features a 2,6-dimethylaniline core, brominated at the 3-position of the aromatic ring. The amide nitrogen is substituted with an N-ethylaminoacetyl group.

Caption: Chemical Structure of N-Desethyl 3-Bromo Lidocaine.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | PubChem[5] |

| CAS Number | 1246818-42-7 | PubChem[5] |

| Molecular Formula | C12H17BrN2O | PubChem[5] |

| Molecular Weight | 285.18 g/mol | PubChem[5] |

| Monoisotopic Mass | 284.05243 Da | PubChem[5] |

| XLogP3 | 2.8 | PubChem (Computed)[5] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[5] |

| Rotatable Bond Count | 4 | PubChem (Computed)[5] |

Note: The XLogP3 value suggests a moderate lipophilicity, which is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties.

Synthesis and Purification

A specific, validated synthesis protocol for N-Desethyl 3-Bromo Lidocaine is not published in peer-reviewed literature. However, a logical and robust synthetic route can be designed based on the well-established synthesis of lidocaine and its analogs.[4][6] The proposed synthesis follows a two-step process.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of N-Desethyl 3-Bromo Lidocaine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide (Intermediate)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Bromo-2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent such as ethyl acetate or tetrahydrofuran (THF). The use of an aprotic solvent is recommended to avoid potential side reactions that can occur with protic solvents like acetic acid or ethanol.[7]

-

Acylation: Cool the solution to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of N-Desethyl 3-Bromo Lidocaine (Final Product)

-

Reaction Setup: Dissolve the crude 2-Chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide from the previous step in a polar aprotic solvent like acetonitrile or DMF. Add an excess of ethylamine (2-3 eq) and a base such as potassium carbonate (2 eq) to the solution.

-

Nucleophilic Substitution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining ethylamine salts. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Desethyl 3-Bromo Lidocaine.

Analytical Characterization

The structural elucidation and purity assessment of N-Desethyl 3-Bromo Lidocaine would rely on a combination of standard analytical techniques. While experimental spectra are not publicly available, the expected data can be predicted based on its structure and comparison with lidocaine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups on the aromatic ring, the ethyl group, and the methylene protons of the acetamide moiety.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the brominated benzene ring.

-

Amide NH: A broad singlet (δ ~8-9 ppm), which may exchange with D₂O.

-

Ethylamino NH: A broad singlet (δ ~1-2 ppm), also exchangeable with D₂O.

-

Methylene (acetamide): A singlet (δ ~3.2 ppm).

-

Ethyl Group (CH₂): A quartet (δ ~2.7 ppm) coupled to the methyl protons.

-

Aromatic Methyls: Two singlets (δ ~2.2 ppm).

-

Ethyl Group (CH₃): A triplet (δ ~1.1 ppm) coupled to the methylene protons.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm), including the carbon attached to bromine which will be shifted.

-

Methylene and Methyl Carbons: Signals in the aliphatic region (δ 10-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 285/287, reflecting the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

-

Fragmentation: The major fragmentation pathway would likely involve the cleavage of the amide bond, leading to the formation of a characteristic fragment ion corresponding to the ethylaminoacetyl moiety or the 3-bromo-2,6-dimethylaniline moiety.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis and purity determination of N-Desethyl 3-Bromo Lidocaine. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would likely provide good separation from starting materials and byproducts.[8] UV detection at a wavelength around 210-230 nm should be appropriate.

Pharmacological and Toxicological Profile (Prospective)

There is currently no published data on the specific pharmacological or toxicological properties of N-Desethyl 3-Bromo Lidocaine. However, based on its structural similarity to lidocaine, some general predictions can be made.

-

Potential Pharmacological Activity: As an analog of lidocaine, it may possess some local anesthetic or antiarrhythmic properties. The presence of the bromine atom could increase its lipophilicity, potentially affecting its potency and duration of action. The N-desethyl modification, as seen in the lidocaine metabolite monoethylglycinexylidide (MEGX), may result in altered pharmacological activity compared to the parent compound.[3]

-

Toxicity: The toxicological profile is unknown. It is important to note that some metabolites or analogs of drugs can have different toxicity profiles than the parent drug. Any investigation into the biological activity of this compound must be preceded by thorough toxicological studies.

Applications and Future Directions

Given the current lack of data, the primary applications of N-Desethyl 3-Bromo Lidocaine are in a research and development context.

-

Reference Standard: It can be synthesized and used as a reference standard for the identification and quantification of this compound as a potential impurity in the synthesis of other brominated lidocaine analogs.[2]

-

Metabolic Studies: It can serve as a standard for identifying potential metabolites in preclinical and clinical studies of new brominated lidocaine-based drug candidates.

-

Lead Compound for Drug Discovery: Further derivatization of N-Desethyl 3-Bromo Lidocaine could be explored to generate novel compounds with unique pharmacological properties.

Future research should focus on obtaining experimental data for its physicochemical properties, developing and validating a specific synthesis, and conducting in-vitro and in-vivo studies to determine its pharmacological and toxicological profile.

Conclusion

N-Desethyl 3-Bromo Lidocaine represents an important, albeit understudied, analog of lidocaine. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and appropriate analytical methodologies for its characterization. While a significant amount of the information presented is based on established chemical principles and comparison with related compounds due to the scarcity of direct experimental data, this document serves as a foundational resource to guide future research and development efforts involving this molecule. The synthesis and characterization of N-Desethyl 3-Bromo Lidocaine are critical steps for its use as an analytical standard and for exploring its potential as a pharmacologically active compound.

References

-

PubChem. Lidocaine. National Center for Biotechnology Information. [Link]

-

PubChem. N-Desethyl 3-Bromo Lidocaine. National Center for Biotechnology Information. [Link]

-

Keenan, T. H., Freeman, J. J., Sowell, J. W., & Kosh, J. W. (1979). Selected cardiovascular and central properties of three lidocaine analogs. Pharmacology, 19(1), 36–43. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

University of Alberta. (n.d.). Lidocaine. Human Metabolome Database. [Link]

-

PharmGKB. (n.d.). Lidocaine Pathway, Pharmacokinetics. [Link]

-

National Center for Biotechnology Information. (n.d.). Lidocaine. In StatPearls. [Link]

-

SynZeal. (n.d.). Lidocaine Impurities. [Link]

-

NIST. (n.d.). Lidocaine. In NIST Chemistry WebBook. [Link]

-

Halo. (n.d.). USP Method Improvements for HPLC of Lidocaine and Related Impurities. [Link]

-

ResearchGate. (n.d.). The structures of lidocaine and its metabolites. [Link]

-

Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research, 12(4), 857–867. [Link]

-

News-Medical.net. (2015, March 31). Spectra of Lidocaine Using EFT NMR. [Link]

-

AZoM. (2014, September 15). An Introduction to NMR on Lidocaine Molecules. [Link]

-

Tucker, G. T., & Mather, L. E. (1979). Pharmacokinetics of local anaesthetic agents. British Journal of Anaesthesia, 51(5), 413–428. [Link]

- Thomas, J., & Meffin, P. (1972). Aromatic hydroxylation of lidocaine and mepivacaine in rats and man. The Journal of pharmacology and experimental therapeutics, 182(3), 467–475.

-

Journal of Chemical Education. (2007). Improving the Synthesis of Lidocaine. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Lidocaine(137-58-6) 13C NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selected cardiovascular and central properties of three lidocaine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetamide, N-(3-methylphenyl)-2-bromo- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Lidocaine [webbook.nist.gov]

- 8. azom.com [azom.com]

"N-Desethyl 3-Bromo Lidocaine" CAS number and molecular weight

This guide provides a comprehensive technical overview of N-Desethyl 3-Bromo Lidocaine, a significant compound in the fields of pharmaceutical research and analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, analytical methodologies, and the scientific context of this molecule.

Core Compound Identification

N-Desethyl 3-Bromo Lidocaine is a derivative of Lidocaine, a widely used local anesthetic. The structural modifications, specifically the N-desethylation and the addition of a bromine atom to the phenyl ring, significantly alter its physicochemical and potential pharmacological properties.

| Identifier | Value | Source |

| CAS Number | 1246818-42-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₇BrN₂O | [1][3][4] |

| Molecular Weight | 285.18 g/mol | [3][4] |

| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | [3][4] |

| Synonyms | N-(3-Bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | [3][4] |

Physicochemical Properties and Structural Elucidation

The unique structure of N-Desethyl 3-Bromo Lidocaine dictates its behavior in both chemical and biological systems. Understanding these properties is paramount for its application in research and development.

Structural Features

The molecule consists of a 2,6-dimethylaniline moiety linked via an amide bond to an N-ethyl amino acid derivative. The key distinguishing features from its parent compound, Lidocaine, are the absence of one of the N-ethyl groups and the presence of a bromine atom at the third position of the aromatic ring.

Predicted Physicochemical Data

While extensive experimental data is not publicly available, computational models provide valuable insights into the molecule's properties.

| Property | Predicted Value |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis and Manufacturing Considerations

The synthesis of N-Desethyl 3-Bromo Lidocaine would likely follow a multi-step process, starting from commercially available precursors. A plausible synthetic workflow is outlined below.

Note: This represents a generalized synthetic scheme. Actual laboratory execution would necessitate optimization of reaction conditions, solvents, and purification methods.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quantification of N-Desethyl 3-Bromo Lidocaine.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of this compound. A typical starting point for method development would be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by a UV scan of the pure compound.

Mass Spectrometry

For structural confirmation and sensitive detection, mass spectrometry (MS) coupled with a chromatographic inlet is indispensable.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be highly effective due to the presence of basic nitrogen atoms.

-

Expected Ions: The protonated molecule [M+H]⁺ would be the primary ion observed.

Pharmacological and Toxicological Profile

As a derivative of Lidocaine, the pharmacological and toxicological properties of N-Desethyl 3-Bromo Lidocaine are of significant interest. It is important to note that this compound is primarily available as a research chemical, and its effects in biological systems are not extensively documented in publicly available literature.

Potential Pharmacological Activity

Given its structural similarity to Lidocaine, it is hypothesized that N-Desethyl 3-Bromo Lidocaine may exhibit some local anesthetic activity. However, the structural modifications are likely to alter its potency, duration of action, and potential for side effects. Further research is required to elucidate its specific pharmacological profile.

Role as an Impurity and Metabolite

N-Desethyl 3-Bromo Lidocaine may be encountered as an impurity in the synthesis of other related pharmaceutical compounds or as a potential metabolite. Its characterization is therefore important for quality control and drug metabolism studies.

Handling and Storage

For laboratory use, N-Desethyl 3-Bromo Lidocaine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

N-Desethyl 3-Bromo Lidocaine is a molecule of interest for its chemical properties and its relationship to the widely used drug, Lidocaine. This guide has provided a foundational understanding of its key identifiers, physicochemical properties, a plausible synthetic approach, and analytical considerations. As a research compound, its full biological and toxicological profile remains an area for future investigation.

References

- N-Nitroso Lidocaine EP Impurity D - Product Page. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnp8iH0tAZ7-UngeQERgUSkRCWW7pzLEQWywEgrnU3cp9lYtYkjGRiyDrTUfhXVa_b6LSHaBU5f2vLOpUY4OoYCdesHokcUEy32npPBxHqJepjELIxy2ASTSRq-GJcSHSPPZkQBiHyNe39Gp5eNkv2RRr1CuncpW-KSDA8bL8kFQ==]

- N-Desethyl 3-bromo lidocaine | CAS 1246818-42-7 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Bu2dHpER1dlNvUoZARYGx-8tdniYR7id2W0Mmm_dPV3ojXHPS7cksMHUVA5IfXb35vnb3GwZZPyq2215jnOV7Gca_lBbY51WcP-l5e55TK2D_AWxcrBP6qa8zBRVDb7V6U4z6oK2wVy3p9DjL7NYpIhtIt6Gxr2xbxJc1D0=]

- Buy Online CAS Number 1246818-42-7 - TRC - N-Desethyl 3-Bromo Lidocaine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6WwrTpzoPpNwzXvLRndEpPqD7dY13BxT0eFwdFQNqtJG_Jm7l968K1HgNwzY4R8TV9SLs6r4QUgMj2mTPVC1yeo6hSgZTK_1R9fys0ho01ZoXw2xFJlcDErO2aKH8KKFpCnHE7PULbEA4hQ==]

- N-Desethyl 3-Bromo Lidocaine | C12H17BrN2O | CID 71315598 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOUsH-OsmgGpCMUmm6joaNHNkJnqwQZHk1E9Ek8ko-JLS4ps6i2QBjWEVjBat3a71Ntrk0mSBG11D566b1Rk6fRodCz-dA3b3jri6riGvAQWNpCbaIettmcdUd1Us49z0xKskSlF6ItVftJBq7LFPzOQ==]

- N-Desethyl 3-Bromo Lidocaine | 1246818-42-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyPVVRVgmgd9Gb5911TrsdVlPpRk9nDdiRIE8ncGDjSek4Z306Eb84Ih0u_kfjFsZ4GGyaFKuf68R00dSs1-mqS0cjJenZOzUGyscW2SCabC6fopwE53_xfH5AA1XTOgPpEao4uAUGSLl0DNg89335DtjGfnclfO2eFmseWvV-CnI=]

Sources

- 1. tlcstandards.com [tlcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Buy Online CAS Number 1246818-42-7 - TRC - N-Desethyl 3-Bromo Lidocaine | LGC Standards [lgcstandards.com]

- 4. N-Desethyl 3-Bromo Lidocaine | C12H17BrN2O | CID 71315598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Desethyl 3-Bromo Lidocaine | 1246818-42-7 [chemicalbook.com]

N-Desethyl 3-Bromo Lidocaine: An In-Depth Technical Guide to a Lidocaine Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is a cornerstone of modern medicine.[1] Its synthesis and formulation, however, can lead to the formation of various impurities that may impact its safety and efficacy.[2][3] This technical guide provides a comprehensive overview of a specific and lesser-known impurity, N-Desethyl 3-Bromo Lidocaine. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but a deep, causal understanding of this impurity's formation, characterization, and toxicological significance, grounded in authoritative scientific principles and regulatory context.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.[4][5][6] Understanding the impurity profile of a drug substance is essential for ensuring its quality, safety, and consistency. This guide will delve into the chemical properties, potential formation pathways, analytical detection methodologies, and toxicological assessment of N-Desethyl 3-Bromo Lidocaine, providing a vital resource for professionals in the pharmaceutical industry.

Chemical Identity and Properties

N-Desethyl 3-Bromo Lidocaine is a structural analogue of lidocaine, characterized by the presence of a bromine atom on the aromatic ring and the absence of one of the ethyl groups on the tertiary amine. Its chemical identity is crucial for its accurate detection and characterization.

Table 1: Chemical Properties of N-Desethyl 3-Bromo Lidocaine [7]

| Property | Value |

| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |

| Molecular Formula | C₁₂H₁₇BrN₂O |

| Molecular Weight | 285.18 g/mol |

| CAS Number | 1246818-42-7 |

The presence of the bromine atom and the secondary amine in place of a tertiary amine significantly alters the molecule's polarity and potential for intermolecular interactions compared to lidocaine. These differences are fundamental to developing selective analytical methods for its detection.

Caption: Chemical structure of N-Desethyl 3-Bromo Lidocaine.

Formation and Synthesis

The presence of N-Desethyl 3-Bromo Lidocaine as an impurity in lidocaine is most likely attributable to the use of brominated starting materials or intermediates in the manufacturing process. The primary route of lidocaine synthesis involves the reaction of 2,6-dimethylaniline with α-chloroacetyl chloride, followed by reaction with diethylamine.[8][9]

Plausible Formation Pathway

The formation of N-Desethyl 3-Bromo Lidocaine can be postulated to occur if 3-bromo-2,6-dimethylaniline is present as an impurity in the 2,6-dimethylaniline starting material. The subsequent reaction sequence would parallel the synthesis of lidocaine, but with the brominated analogue. Furthermore, the "desethyl" characteristic suggests the use of ethylamine instead of diethylamine in the final step, or a dealkylation side reaction.

Caption: Postulated synthetic pathway for N-Desethyl 3-Bromo Lidocaine.

Laboratory-Scale Synthesis Protocol

A dedicated synthesis of N-Desethyl 3-Bromo Lidocaine is essential for its use as a reference standard in analytical methods. The following is a proposed, non-validated protocol based on established amide bond formation reactions.[10]

Step 1: Synthesis of N-(3-bromo-2,6-dimethylphenyl)-2-chloroacetamide

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-2,6-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(3-bromo-2,6-dimethylphenyl)-2-chloroacetamide by recrystallization or column chromatography.

Step 2: Synthesis of N-Desethyl 3-Bromo Lidocaine

-

Dissolve the purified N-(3-bromo-2,6-dimethylphenyl)-2-chloroacetamide (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

-

Add an excess of ethylamine (e.g., 3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove excess ethylamine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-Desethyl 3-Bromo Lidocaine.

-

Purify the final product by column chromatography or recrystallization to obtain a well-characterized reference standard.

Analytical Detection and Quantification

The detection and quantification of N-Desethyl 3-Bromo Lidocaine in lidocaine drug substance or product requires a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[11][12]

Proposed HPLC-UV Method

The following is a proposed, non-validated HPLC method for the determination of N-Desethyl 3-Bromo Lidocaine, based on existing methods for lidocaine and its impurities.[13][14] Method development and validation would be required for its implementation in a regulated environment.

Table 2: Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0) in a gradient or isocratic elution. A starting point could be a 40:60 (v/v) ratio of acetonitrile to buffer. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the lidocaine sample in the mobile phase to a concentration of approximately 1 mg/mL. |

Rationale for Method Parameters:

-

C18 Column: A C18 stationary phase provides good retention and separation for moderately polar compounds like lidocaine and its impurities.

-

Buffered Mobile Phase: A phosphate buffer at a neutral pH helps to ensure consistent ionization of the amine functionalities, leading to reproducible retention times and good peak shapes.

-

UV Detection at 230 nm: This wavelength is a common choice for the detection of aromatic compounds and is likely to provide good sensitivity for both lidocaine and the brominated impurity.

Caption: General workflow for the analysis of N-Desethyl 3-Bromo Lidocaine.

Toxicological Assessment

Toxicity of Structurally Related Compounds

-

Aniline and its Derivatives: Aniline and some of its derivatives have been shown to possess genotoxic and carcinogenic potential.[15][16][17] The presence of the aniline moiety in N-Desethyl 3-Bromo Lidocaine warrants a careful evaluation of its genotoxic potential.

-

Brominated Aromatic Compounds: Some brominated aromatic compounds are known to be persistent in the environment and can have adverse health effects. While the toxicological profile can vary greatly depending on the specific structure, this class of compounds is generally subject to scrutiny.

In Silico Toxicological Prediction

In the absence of experimental data, computational (in silico) toxicology models can be used to predict the potential for adverse effects such as mutagenicity, carcinogenicity, and developmental toxicity.[18][19][20][21] These models utilize structure-activity relationships (SARs) to compare the chemical structure of the impurity to a database of known toxic compounds. An in silico assessment of N-Desethyl 3-Bromo Lidocaine would be a prudent step in its risk assessment.

Regulatory Context and Control Strategies

The control of impurities is governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and other regulatory bodies.[3][4] The European Pharmacopoeia and the United States Pharmacopeia also provide guidance on the control of impurities in pharmacopoeial substances.[5][6][22][23]

Reporting, Identification, and Qualification Thresholds

According to ICH Q3A(R2) guidelines, impurities present in a new drug substance above a certain level require reporting, identification, and/or toxicological qualification. The thresholds are dependent on the maximum daily dose of the drug. For a drug like lidocaine, with a potentially high daily dose, these thresholds would be relatively low.

Table 3: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Control Strategies

The primary strategy for controlling N-Desethyl 3-Bromo Lidocaine is to prevent its formation. This can be achieved by:

-

Stringent Control of Starting Materials: Implementing a robust specification for 2,6-dimethylaniline that includes a limit for 3-bromo-2,6-dimethylaniline.

-

Process Optimization: Ensuring that the manufacturing process does not introduce bromine or use reagents that could lead to the bromination of the aromatic ring.

-

Analytical Monitoring: Regularly testing the API for the presence of this impurity using a validated analytical method.

Conclusion

N-Desethyl 3-Bromo Lidocaine represents a potential impurity in the manufacture of lidocaine that requires careful consideration and control. This in-depth technical guide has provided a comprehensive overview of its chemical properties, plausible formation pathways, a proposed analytical method for its detection, and a framework for its toxicological assessment within the current regulatory landscape. By understanding the science behind this impurity, researchers, scientists, and drug development professionals can better ensure the quality, safety, and efficacy of lidocaine-containing drug products. A proactive approach to impurity profiling and control is not only a regulatory requirement but also a fundamental aspect of responsible pharmaceutical development.

References

-

United States Pharmacopeia. General Chapter <1086> Impurities in Official Articles. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia. [Link]

-

European Pharmacopoeia. 5.10. Control of Impurities in Substances for Pharmaceutical Use. [Link]

-

United States Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products. [Link]

-

Scribd. 1086 Impurities in Drug Substances and Drug Products. [Link]

-

European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]

-

European Medicines Agency. CPMP guideline on control of impurities of pharmacopoeia General Monograph. [Link]

-

Scribd. 5.10. Control of Impurities in Substances For Pharmaceutical Use 51000e. [Link]

-

Gandhi, M., & Mashru, R. (2020). Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. International Journal of Research and Review, 7(1), 65-72. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2023). Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. [Link]

-

ResearchGate. (2024). Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2022). Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. [Link]

-

Semantic Scholar. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LIDOCAINE IN OINTMENT FORMULATION BY U.V SPECTROPHOTOMETRIC METHOD. [Link]

-

Organic Syntheses. (1951). Acetamide, N-bromo-. [Link]

-

PubMed. (1989). Genotoxicity of aniline derivatives in various short-term tests. [Link]

-

PubMed Central. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]

-

University of California, San Diego. (n.d.). Synthesis of Lidocaine. [Link]

-

Environmental Science & Technology. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

-

PubChem. (n.d.). N-Desethyl 3-Bromo Lidocaine. [Link]

-

ResearchGate. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. [Link]

-

PubMed Central. (2014). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. [Link]

-

PubMed. (1994). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. [Link]

-

Studylib. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]

-

Semantic Scholar. (2015). In silico methods to predict drug toxicity. [Link]

-

University of San Diego. (n.d.). The Synthesis of Lidocaine. [Link]

-

JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. [Link]

-

CORE. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. [Link]

-

Australian Government Department of Health. (2023). Aniline and its salts - Evaluation statement. [Link]

-

PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]

- Google Patents. (n.d.).

-

Indus Journal of Biological Sciences. (2023). Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. [Link]

-

PubMed Central. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

-

PubMed Central. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. (2004). 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]

- 3. Organic Impurities in Drug Substances and Drug Products | USP [usp.org]

- 4. uspnf.com [uspnf.com]

- 5. edqm.eu [edqm.eu]

- 6. drugfuture.com [drugfuture.com]

- 7. N-Desethyl 3-Bromo Lidocaine | C12H17BrN2O | CID 71315598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form - Int J Pharm Chem Anal [ijpca.org]

- 13. researchgate.net [researchgate.net]

- 14. ijbr.com.pk [ijbr.com.pk]

- 15. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In silico methods to predict drug toxicity. | Semantic Scholar [semanticscholar.org]

- 21. jscimedcentral.com [jscimedcentral.com]

- 22. scribd.com [scribd.com]

- 23. scribd.com [scribd.com]

Technical Guide: A Proposed Pharmacological and Toxicological Profile of N-Desethyl 3-Bromo Lidocaine

Abstract

N-Desethyl 3-Bromo Lidocaine is a structural analog of the widely used local anesthetic, lidocaine, and its primary active metabolite, monoethylglycinexylidide (MEGX).[1][2][3] As a novel chemical entity (NCE), its pharmacological and toxicological properties are not yet characterized. This guide proposes a comprehensive, tiered framework for the systematic evaluation of N-Desethyl 3-Bromo Lidocaine. We outline a series of validated, industry-standard in vitro and in vivo assays designed to elucidate its mechanism of action, potency, and safety profile. The experimental choices are grounded in established principles of drug discovery for local anesthetics and regulatory guidelines. The objective is to provide a robust, scientifically-sound pathway for characterizing this compound, enabling a data-driven assessment of its therapeutic potential and associated risks.

Introduction and Molecular Profile

N-Desethyl 3-Bromo Lidocaine is a derivative of lidocaine featuring two key structural modifications: N-de-ethylation at the tertiary amine and bromination at the 3-position of the aromatic ring.[2] These changes are significant. The N-de-ethylation step mirrors the primary metabolic pathway of lidocaine, which is converted by hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) into MEGX, a metabolite that retains considerable pharmacological activity.[1][3] The addition of a bromine atom, a halogen, can substantially alter a molecule's physicochemical properties, including lipophilicity and electronic distribution, which are known to influence anesthetic potency, duration of action, and toxicity.[4]

Given its structural heritage, N-Desethyl 3-Bromo Lidocaine is hypothesized to function as a local anesthetic by blocking voltage-gated sodium channels.[4][5] However, the combination of these structural changes necessitates a full de novo characterization to understand its unique profile. This document serves as a strategic guide for that characterization.

Molecular Details:

| Property | Value | Source |

| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | [2] |

| Molecular Formula | C₁₂H₁₇BrN₂O | [2] |

| Molecular Weight | 285.18 g/mol | [2] |

| CAS Number | 1246818-42-7 | [2][6] |

Proposed Pharmacological Characterization

The primary pharmacological investigation will focus on the hypothesized mechanism of action: modulation of voltage-gated sodium channels (Na_v_). A secondary, but critical, component is the assessment of off-target effects on key cardiac ion channels, which is a major safety liability for this class of drugs.[7]

Primary Target Assessment: Voltage-Gated Sodium Channel Activity

The core hypothesis is that N-Desethyl 3-Bromo Lidocaine blocks Na_v_ channels. Automated patch-clamp electrophysiology is the gold-standard, high-throughput method for this evaluation.[8][9] We propose screening against a panel of Na_v_ subtypes to determine potency and selectivity.

Causality of Experimental Design:

-

Target Selection: Na_v_1.5 is the primary cardiac sodium channel, making it a critical target for assessing arrhythmogenic potential.[10] Na_v_1.7 is a key channel in peripheral pain pathways, making it a target for anesthetic/analgesic efficacy.[8] Comparing potency between these provides an initial therapeutic index.

-

Platform: Automated patch-clamp systems (e.g., IonWorks Quattro, SyncroPatch 768PE) are chosen for their high throughput and data quality, which is comparable to manual patch-clamp for IC₅₀ determination.[8][11]

-

Cell Lines: Stably transfected cell lines (e.g., HEK-293) expressing a single human Na_v_ subtype are used to isolate the drug's effect on the specific channel of interest.[10]

-

Cell Preparation: HEK-293 cells stably expressing either hNa_v_1.5 or hNa_v_1.7 are cultured to ~80% confluency. On the day of the experiment, cells are detached and prepared into a single-cell suspension in an appropriate extracellular buffer.

-

Compound Preparation: N-Desethyl 3-Bromo Lidocaine is dissolved in DMSO to create a high-concentration stock. A serial dilution series (e.g., 8-point, 1:3 dilution starting at 100 µM) is prepared in the extracellular recording buffer. The final DMSO concentration should not exceed 0.3%.[10]

-

Assay Execution (Automated Platform):

-

Cells are loaded onto the system's patch plate.

-

Giga-ohm seals (>500 MΩ) are established.[8]

-

A voltage protocol is applied to elicit channel activity. A typical protocol involves holding the cell at a resting potential (-100 mV) and applying a depolarizing step (e.g., to -10 mV) to evoke a peak inward sodium current.

-

A baseline recording is established in vehicle control solution.

-

The different concentrations of N-Desethyl 3-Bromo Lidocaine are applied, and the peak current is measured after a stable effect is reached.

-

-

Data Analysis:

-

The peak current at each concentration is normalized to the baseline (vehicle) current.

-

The normalized data is plotted against the compound concentration.

-

An IC₅₀ value (the concentration at which 50% of the current is inhibited) is calculated by fitting the data to a four-parameter logistic equation. Lidocaine should be run as a positive control.

-

Caption: Workflow for Na_v_ IC₅₀ Determination.

Safety Pharmacology Assessment: hERG Channel Activity

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[12] Assessing the activity of N-Desethyl 3-Bromo Lidocaine on the hERG channel is a mandatory safety step mandated by regulatory agencies.[13][14]

-

Cell and Compound Preparation: As described in Section 2.1, but using a HEK-293 cell line stably expressing the hERG channel.

-

Assay Execution (Manual Patch-Clamp):

-

Manual patch-clamp is often considered the "gold standard" for regulatory submission data due to its precision.[13]

-

Experiments should be conducted at near-physiological temperature (35-37°C), as hERG inhibition can be temperature-sensitive.[15]

-

A specific hERG voltage protocol is applied. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step (e.g., to -50 mV) where the characteristic "tail current" is measured. This tail current is the primary endpoint for assessing inhibition.[15]

-

After establishing a stable baseline, multiple concentrations of the test compound are applied.

-

A known hERG inhibitor (e.g., E-4031) should be used as a positive control to confirm assay sensitivity.[15]

-

-

Data Analysis: The hERG tail current amplitude is measured, and the IC₅₀ is calculated as described for the Na_v_ channels.

Anticipated Data Summary Table:

| Compound | Target Channel | IC₅₀ (µM) |

| N-Desethyl 3-Bromo Lidocaine | hNa_v_1.5 | Experimental Value |

| N-Desethyl 3-Bromo Lidocaine | hNa_v_1.7 | Experimental Value |

| N-Desethyl 3-Bromo Lidocaine | hERG | Experimental Value |

| Lidocaine (Control) | hNa_v_1.5 | Literature/Experimental Value |

| Lidocaine (Control) | hERG | Literature/Experimental Value |

Proposed Toxicological Evaluation

The toxicology program aims to identify potential liabilities early in development. Key areas of concern for any new chemical are genotoxicity and acute systemic toxicity.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and regulatory-accepted in vitro method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium.[16][17]

Causality of Experimental Design:

-

Regulatory Standard: This test is a standard component of the preclinical safety package required by regulatory authorities.

-

Metabolic Activation: The inclusion of a rodent liver S9 fraction is critical.[18] Many compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. This makes the assay more predictive of in vivo effects.[19]

-

Strain Selection: Using multiple strains (e.g., TA98, TA100) allows for the detection of different types of mutations, such as frameshift and base-pair substitutions.[18]

-

Strain Preparation: Cultures of appropriate Salmonella typhimurium histidine-auxotroph strains (e.g., TA98, TA100) are grown overnight.

-

Compound and Control Preparation: N-Desethyl 3-Bromo Lidocaine is dissolved in a suitable solvent (e.g., DMSO) across a range of concentrations. A vehicle control (solvent only) and known mutagens (positive controls, e.g., sodium azide) are also prepared.

-

Metabolic Activation: The assay is run in parallel with and without the addition of a liver S9 fraction to account for metabolic activation.[18]

-

Plate Incorporation:

-

To a tube of molten top agar, add: the bacterial culture, the test compound concentration (or control), and either S9 mix or a buffer.[18]

-

The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis:

-

Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form colonies.[17]

-

The number of revertant colonies on each plate is counted.

-

A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double that of the vehicle control.

-

Caption: Workflow for Ames Mutagenicity Test.

In Vivo Acute Systemic Toxicity

An acute oral toxicity study in rodents provides initial information on the substance's potential hazards from a single exposure and helps determine its toxicity classification.[20] The Up-and-Down Procedure (UDP) is a modern method that reduces the number of animals required while still providing a statistically robust estimate of the LD₅₀.[21]

-

Animal Selection: Healthy, young adult female rats are used, as females are often slightly more sensitive.[22] Animals are acclimatized for at least 5 days.

-

Dose Formulation: The test substance is typically formulated in an aqueous vehicle if possible; otherwise, an oil like corn oil can be used.[23]

-

Dosing Procedure:

-

The test proceeds sequentially, with animals dosed one at a time.

-

A starting dose is selected based on available information (e.g., 300 mg/kg).[22]

-

If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).[21]

-

If the animal dies, the dose for the next animal is decreased by the same factor.[21]

-

This continues until stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).

-

-

Observation:

-

Data Analysis: The sequence of outcomes (survival or death) is used in a statistical program (e.g., AOT425StatPgm) to calculate the maximum likelihood estimate of the LD₅₀ and its confidence interval. This allows for classification according to the Globally Harmonized System (GHS).[20]

Anticipated Data Summary Table:

| Parameter | Value |

| Test Guideline | OECD 425 |

| Species / Strain | Rat / Wistar |

| Sex | Female |

| Estimated LD₅₀ (mg/kg) | Experimental Value |

| 95% Confidence Interval | Experimental Value |

| Observed Clinical Signs | Description of signs (e.g., lethargy, tremors) |

| GHS Classification | Category based on LD₅₀ |

Conclusion and Forward Path

This technical guide presents a foundational strategy for the initial pharmacological and toxicological characterization of N-Desethyl 3-Bromo Lidocaine. The successful execution of these proposed studies will generate a critical dataset to establish its primary mechanism of action, potency, and key safety liabilities. Specifically, the relationship between its potency on neuronal sodium channels (e.g., Na_v_1.7) versus its off-target effects on cardiac channels (Na_v_1.5, hERG) and its acute systemic toxicity (LD₅₀) will form the basis of an initial therapeutic index. These results will be instrumental in making a go/no-go decision for further, more extensive preclinical development.

References

-

Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

-

OECD Acute Oral Toxicity Guidelines. Scribd. [Link]

-

Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Creative Biolabs. [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info.com. [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]

-

Microbial Mutagenicity Assay: Ames Test. SciSpace. [Link]

-

The Ames Test. Bio-Rad. [Link]

-

Acute Toxicity by OECD Guidelines. Slideshare. [Link]

-

Best Practice hERG Assay | Advanced Solutions. (2024, June 6). Mediford Corporation. [Link]

-

Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]

-

New Formulations of Local Anaesthetics—Part I. ResearchGate. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. [Link]

-

Novel Local Anesthetics in Clinical Practice: Pharmacologic Considerations and Potential Roles for the Future. NIH. [Link]

-

S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA. [Link]

-

High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (2017, July 6). PubMed. [Link]

-

Importance of GLP hERG testing. Metrion Biosciences. [Link]

-

N-Desethyl 3-Bromo Lidocaine. PubChem. [Link]

-

In Vitro Assays | Electrophysiology. Axxam SpA. [Link]

-

The development of local anesthetics and their applications beyond anesthesia. (2019, December 30). [Link]

-

The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats. (2019, August 15). NIH. [Link]

-

Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. (2022, April 26). ScienceOpen. [Link]

-

Selected cardiovascular and central properties of three lidocaine analogs. (1979). PubMed. [Link]

-

Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System. PubMed Central. [Link]

-

Local anesthetic. Wikipedia. [Link]

-

Lidocaine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Synthesis of Lidocaine. [Link]

-

The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects. PubMed. [Link]

-

Multiple inhibitory actions of lidocaine on Torpedo nicotinic acetylcholine receptors transplanted to Xenopus oocytes. PubMed. [Link]

-

Toxicity of lidocaine desethyl metabolites. PubMed. [Link]

-

Synthesis and biological activities of local anesthetics. (2019, December 13). PubMed Central. [Link]

-

Pharmacokinetics of lidocaine and its deethylated metabolite: dose and time dependency studies in man. PubMed. [Link]

-

Lidocaine. PubChem. [Link]

-

Structure-activity relationship of lidocaine homologs producing tonic and frequency-dependent impulse blockade in nerve. PubMed. [Link]

-

Molecular mechanisms of lidocaine. (2021, August 17). PubMed Central. [Link]

-

Clinical Pharmacology of Local Anesthetics. NYSORA. [Link]

-

Lidocaine overdose: Overview, treatments, and more. (2023, January 9). Medical News Today. [Link]

-

Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. (2024, February 21). Medscape. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-Desethyl 3-Bromo Lidocaine | C12H17BrN2O | CID 71315598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Local anesthetic - Wikipedia [en.wikipedia.org]

- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axxam.com [axxam.com]

- 10. scienceopen.com [scienceopen.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 22. scribd.com [scribd.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Speculative Mechanism of Action of N-Desethyl 3-Bromo Lidocaine

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Desethyl 3-Bromo Lidocaine is a novel compound representing a structural analog of the widely used local anesthetic, lidocaine. To date, its specific mechanism of action has not been empirically determined. This technical guide provides a speculative, yet scientifically grounded, exploration of its potential pharmacological activities. By dissecting the known structure-activity relationships of lidocaine and its metabolites, and considering the physicochemical impact of N-desethylation and aromatic bromination, we hypothesize a mechanism centered on the modulation of voltage-gated sodium channels (VGSCs). This document will delve into the constituent parts of this hypothesis, propose a putative binding mode, and outline a comprehensive suite of experimental protocols designed to validate these speculations. Our aim is to furnish a robust theoretical framework to guide future empirical investigation into this promising molecule.

Introduction: Deconstructing N-Desethyl 3-Bromo Lidocaine

Lidocaine has been a cornerstone of local anesthesia for decades, exerting its effects through the blockade of VGSCs, which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] Its metabolism in the liver primarily involves N-deethylation to form monoethylglycinexylidide (MEGX), an active metabolite with similar, albeit slightly less potent, antiarrhythmic and anticonvulsant properties.[3][4] N-Desethyl 3-Bromo Lidocaine can be conceptualized as a hybrid molecule, incorporating the core structure of MEGX with the addition of a bromine atom at the 3-position of the aromatic ring.

To speculate on its mechanism of action, we must consider the independent and synergistic effects of these two key structural modifications:

-

N-Desethylation: The removal of one of the N-ethyl groups from the tertiary amine of lidocaine to form a secondary amine (as in MEGX) can alter the molecule's pKa, lipophilicity, and steric profile. These changes can influence its pharmacokinetics and its interaction with the binding site on the sodium channel.[5][6]

-

Aromatic Bromination: The introduction of a bromine atom to the phenyl ring introduces both electronic and steric changes. Bromine is an electron-withdrawing group via induction but can also participate in resonance, albeit weakly.[7] Halogenation of anesthetic compounds has been shown to increase potency and lipid solubility.[8][9] The position of the bromine atom is also critical, as it can influence the orientation of the molecule within the binding pocket.

Therefore, our central hypothesis is that N-Desethyl 3-Bromo Lidocaine acts as a state-dependent blocker of voltage-gated sodium channels, with its potency and selectivity profile being uniquely modulated by the combined effects of N-desethylation and 3-bromo substitution.

A Speculative Mechanism of Action: Modulating Voltage-Gated Sodium Channels

We propose that N-Desethyl 3-Bromo Lidocaine, like its parent compound, binds to a receptor site within the pore of VGSCs.[10][11] The binding of local anesthetics is state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state.[12] This "use-dependent" blockade is a hallmark of this class of drugs.

The Role of N-Desethylation

The N-desethyl moiety of the molecule, identical to that of MEGX, is expected to participate in crucial interactions within the sodium channel pore. The secondary amine, when protonated, can form a key hydrogen bond with amino acid residues in the binding site. While MEGX is slightly less potent than lidocaine, it retains significant activity, suggesting that one ethyl group is sufficient for effective channel blockade.[3] The reduced steric bulk from the removal of an ethyl group might alter the kinetics of binding and unbinding from the channel.

The Influence of 3-Bromo Substitution

The addition of a bromine atom at the 3-position of the 2,6-dimethylphenyl ring is a significant modification. We speculate on its contributions as follows:

-

Enhanced Lipophilicity: Halogenation generally increases the lipid solubility of a molecule.[8][13] Increased lipophilicity can enhance the ability of N-Desethyl 3-Bromo Lidocaine to partition into the nerve membrane, thereby increasing its local concentration near the sodium channel binding site. This could lead to a more rapid onset of action and greater potency.

-

Altered Electronic Profile: The bromine atom is electron-withdrawing through its inductive effect, which can influence the pKa of the tertiary amine and the electron density of the aromatic ring.[7] This alteration in the electronic landscape of the molecule could modulate its interaction with key residues in the binding pocket, potentially through altered cation-π or other non-covalent interactions.

-

Steric Considerations and Binding Orientation: The presence of the bulky bromine atom at the 3-position will impose steric constraints on how the molecule can orient itself within the binding pocket of the sodium channel.[14] This could favor a specific binding pose that either enhances or diminishes its blocking efficacy compared to lidocaine or MEGX. It may also confer selectivity for certain VGSC subtypes. For instance, the binding sites of different Nav isoforms (e.g., Nav1.7, Nav1.8) have subtle differences that could be exploited by this structural modification.[15][16]

The following diagram illustrates the hypothesized interaction of N-Desethyl 3-Bromo Lidocaine with a voltage-gated sodium channel.

Caption: Hypothesized interaction of N-Desethyl 3-Bromo Lidocaine with a VGSC.

Proposed Experimental Validation

To move from speculation to empirical evidence, a structured experimental plan is essential. The following protocols are designed to systematically test the key aspects of our hypothesized mechanism of action.

Electrophysiological Characterization

Objective: To determine the inhibitory effects of N-Desethyl 3-Bromo Lidocaine on VGSC function and to characterize its state-dependency.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Utilize cell lines (e.g., HEK293) stably expressing specific human VGSC subtypes of interest (e.g., Nav1.5, Nav1.7, Nav1.8).

-

Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings to measure sodium currents.

-

Apply a series of voltage protocols to assess the compound's effect on the channels in different states (resting, open, and inactivated).

-

Tonic Block: Apply the compound to cells held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

-

Use-Dependent Block: Apply a train of depolarizing pulses to elicit channel opening and measure the cumulative block.

-

Inactivated-State Block: Hold the membrane potential at a depolarized level (e.g., -70 mV) to promote channel inactivation and assess the compound's affinity for this state.

-

-

Data Analysis:

-

Construct dose-response curves to determine the IC50 for tonic and use-dependent block for each Nav subtype.

-

Analyze the kinetics of block and unblock to understand the binding and dissociation rates.

-

Competitive Binding Assays

Objective: To determine the binding affinity of N-Desethyl 3-Bromo Lidocaine to the local anesthetic binding site on VGSCs.

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target VGSC subtype.

-

Assay Conditions:

-

Incubate the membrane preparations with a known radiolabeled local anesthetic ligand (e.g., [³H]batrachotoxin).

-

Add increasing concentrations of unlabeled N-Desethyl 3-Bromo Lidocaine to compete for binding with the radioligand.

-

-

Data Analysis:

-

Measure the displacement of the radioligand at each concentration of the test compound.

-

Calculate the Ki (inhibitory constant) to quantify the binding affinity of N-Desethyl 3-Bromo Lidocaine.

-

In-Silico Molecular Docking

Objective: To predict the binding pose and interactions of N-Desethyl 3-Bromo Lidocaine within the pore of different VGSC subtypes.

Methodology: Molecular Modeling and Docking Simulation

-

Model Preparation:

-

Obtain or build homology models of the target human VGSC subtypes (e.g., Nav1.7) based on available crystal or cryo-EM structures.

-

Prepare the 3D structure of N-Desethyl 3-Bromo Lidocaine and optimize its geometry.

-

-

Docking Simulation:

-

Analysis of Interactions:

-

Analyze the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between the compound and amino acid residues of the channel.

-

Compare the predicted interactions of N-Desethyl 3-Bromo Lidocaine with those of lidocaine and MEGX to understand the structural basis for any observed differences in activity.

-

The following diagram outlines the proposed experimental workflow.

Caption: Proposed experimental workflow for mechanism validation.

Quantitative Data Summary

While no empirical data currently exists for N-Desethyl 3-Bromo Lidocaine, the following table presents hypothetical data based on our speculative mechanism, for illustrative purposes.

| Compound | Predicted IC50 (Use-Dependent, Nav1.7) (µM) | Predicted Binding Affinity (Ki) (µM) | Predicted Lipophilicity (LogP) |

| Lidocaine | 150 | 100 | 2.44 |

| MEGX | 200 | 150 | 2.10 |

| N-Desethyl 3-Bromo Lidocaine | 50 - 100 | 40 - 80 | > 2.5 |

Conclusion

The exploration of novel lidocaine analogs like N-Desethyl 3-Bromo Lidocaine holds significant promise for the development of local anesthetics with improved efficacy, duration of action, or safety profiles. The speculative mechanism of action presented in this guide, centered on the modulation of voltage-gated sodium channels, provides a scientifically rigorous foundation for future research. The proposed experimental protocols offer a clear path forward to validate these hypotheses and to fully elucidate the pharmacological properties of this intriguing compound. Through a combination of electrophysiology, binding assays, and in-silico modeling, the scientific community can systematically unravel the therapeutic potential of N-Desethyl 3-Bromo Lidocaine.

References

- Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. (2025). Journal of Medical Research, 15, 143-151.

- Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels. (n.d.). The Journal of general physiology, 125(4), 417–431.

- Eger, E. I., 2nd, Johnson, B. H., & Eger, E. I. (1990). Halogenation and anesthetic potency. Anesthesia and analgesia, 71(4), 362–365.

- Boiteux, C., Bernardi, L. E., & Stary-Weinzinger, A. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels.

- Fozzard, H. A., Sheets, M. F., & Hanck, D. A. (2005). The sodium channel as a target for local anesthetic drugs. Frontiers in bioscience : a journal and virtual library, 10, 258–267.

- Hanck, D. A., & Sheets, M. F. (2008). Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. The Journal of physiology, 586(12), 2785–2786.

- Strother, A., Soong, S. L., Dev, V., & Sadri, M. (1977). Structure activity relationship of lidocaine type local anesthetics. Life sciences, 21(1), 71–81.

- Gupta, A., Talukder, M., & Keene, S. A. (2022). The impact of cannabis use on local anesthetic dosing during hair restoration surgery: a case report, proposed mechanisms, and clinical recommendations. Dermatologic surgery : official publication for American Society for Dermatologic Surgery [et al.], 48(6), 706–708.

- Rojas-García, A., Torres-Pérez, J. V., Romero-Méndez, C. A., Sánchez-Sánchez, R., & Torres-Gómez, H. (2022). In silico study of local anesthetics analogues on sodium channel Nav 1.7 a pharmacological target on inflamed dental pulp. Journal of molecular modeling, 28(11), 346.

-

PubChem. (n.d.). N-Desethyl 3-Bromo Lidocaine. Retrieved from [Link]

- Al-Bishri, A. M., Al-Attas, A. A., & Al-Wabli, R. I. (2023). In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp. Journal of Taibah University Medical Sciences, 18(6), 1269–1280.

- Li, H., Zhang, X., & Wang, Y. (2018). Effect of bromine substituent on optical properties of aryl compounds. Journal of Molecular Structure, 1157, 46-51.

- Kaur, T., Singh, H., & Kumar, A. (2025). Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. Journal of Medical Research, 15, 143-151.

- Li, G., & Zhang, Y. (2019). Synthesis and biological activities of local anesthetics. RSC advances, 9(70), 41014–41026.

- Rojas-García, A., Torres-Pérez, J. V., Romero-Méndez, C. A., Sánchez-Sánchez, R., & Torres-Gómez, H. (2022). In silico study of local anesthetics analogues on sodium channel Nav 1.7 a pharmacological target on inflamed dental pulp. Journal of molecular modeling, 28(11), 346.

-

Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

-

PharmGKB. (n.d.). Lidocaine Pathway, Pharmacokinetics. Retrieved from [Link]

- Strother, A., Soong, S. L., Dev, V., & Sadri, M. (1977). Structure activity relationship of lidocaine type local anesthetics. Life sciences, 21(1), 71–81.

-

Reddit. (2015). Why do many anaesthetic agents contain halogen atoms? Retrieved from [Link]

- Hiraoka, I., Oshita, S., Morimoto, Y., & Ban, T. (1990). [Effects of lidocaine and its metabolite, monoethylglycine xylidide (MEGX), on transmembrane action potentials in guinea-pig papillary muscles]. Masui. The Japanese journal of anesthesiology, 39(2), 196–203.

- Synthesis of Lidocaine. (n.d.). University of California, Irvine.

- Electrophilic Aromatic Substitution Reactions: Bromin

- Electrophilic Aromatic Substitution. (2025). Making Molecules.

- Thomson, A. H., Elliott, H. L., Kelman, A. W., Meredith, P. A., & Whiting, B. (1987). The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects. Journal of pharmacokinetics and biopharmaceutics, 15(1), 101–115.

- Reichel, C., Skodra, T., Nacke, A., Gries, J. M., & Fromm, M. F. (1998). The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans. British journal of clinical pharmacology, 46(6), 535–539.

-

BrainKart. (2017). Local Anesthetic: Structure Activity Relationships. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]

- Moore, P. A., & Hersh, E. V. (2013). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia progress, 60(3), 121–132.

-

Rons. (n.d.). N-Desethyl 3-Bromo Lidocaine 25mg. Retrieved from [Link]

- Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. (n.d.). CORE.

-

PubChem. (n.d.). Lidocaine. Retrieved from [Link]

- The 2-Step Synthesis of Lidocaine. (n.d.). University of Massachusetts Boston.

- Yamakura, T., Bertaccini, E., Trudell, J. R., & Harris, R. A. (2006). Determinants of volatile general anesthetic potency: a preliminary three-dimensional pharmacophore for halogenated anesthetics. Anesthesia and analgesia, 102(3), 779–786.

- Homework.Study.com. (n.d.). How to synthesis lidocaine using the molecules below?

- Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited. (2019). Diva-portal.org.

- Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical journal, 76(6), 3031–3043.

-

Chemsrc. (2025). 3-Hydroxy-N-desethyl Lidocaine. Retrieved from [Link]

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Applied Pharmaceutical Science, 14(10), 001-011.

-

Ho Medical: Anaesthesia. (n.d.). Local Anaesthetics. Retrieved from [Link]

- Goldberg, F. W., & Jones, A. M. (2016). Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. ACS medicinal chemistry letters, 7(12), 1171–1176.

- Wang, D., & Wang, L. (2020). A review of the mechanism of the central analgesic effect of lidocaine. Journal of pain research, 13, 923–931.

- Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity. (2012). Current medicinal chemistry, 19(21), 3524–3543.

- Probes for narcotic receptor mediated phenomena. 43. Synthesis of the ortho-a and para-a, and improved synthesis and optical resolution of the ortho-b and para–b oxide-bridged phenylmorphans: Compounds with moderate to low opioid-receptor affinity. (2011). Bioorganic & medicinal chemistry letters, 21(1), 451–454.

- Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Journal of Applied Pharmaceutical Science, 14(10), 001-011.

Sources

- 1. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. [Effects of lidocaine and its metabolite, monoethylglycine xylidide (MEGX), on transmembrane action potentials in guinea-pig papillary muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Halogenation and anesthetic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]